4-Ethoxycarbonylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-ethoxycarbonylphenylboronic acid and related compounds often involves multistep organic reactions, starting from readily available precursors. For instance, Zhang Da (2015) describes the synthesis of arylboronic acids through a series of reduction, acylation, and hydrolysis steps, highlighting the importance of these compounds as intermediates in organic synthesis due to their low toxicity, good thermal stability, and functional group compatibility Zhang Da, 2015.
Molecular Structure Analysis
The molecular structure of boronic acids, including 4-ethoxycarbonylphenylboronic acid, is characterized by the boronic acid group's ability to form stable complexes with various ligands through hydrogen bonding. Pedireddi & Seethalekshmi (2004) report on supramolecular assemblies formed by phenylboronic acids, indicating the significance of hydrogen bonding in the stabilization of these structures Pedireddi & Seethalekshmi, 2004.
Scientific Research Applications
Supramolecular Assemblies : Phenylboronic acids like 4-Ethoxycarbonylphenylboronic acid are used to design and synthesize supramolecular assemblies. These assemblies are formed with molecules like 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene, creating O-HN hydrogen bonds between hetero N-atoms and -B(OH)2 groups (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis Intermediates : Variants of phenylboronic acids, such as 4-(2-(diethylamino)ethyl) phenylboronic acid, are synthesized for use as intermediates in organic synthesis, demonstrating the versatility of these compounds in chemical production processes (Zhang Da, 2015).
Biomedical Applications : Phenylboronic acid-containing block copolymers can be tuned for multiple micellization and dissociation transitions, which are beneficial for biomedical applications. This includes drug delivery systems where the release of therapeutic agents can be controlled (Jin et al., 2010).
Synthesis of Biologically Active Compounds : The Cu-catalyzed hydroarylation with arylboronic acids, including 4-Ethoxycarbonylphenylboronic acid, is effective in synthesizing biologically active compounds like 4-arylcoumarins with high yields, highlighting its role in pharmaceutical and medicinal chemistry (Yamamoto & Kirai, 2008).
Glucose-Responsive Systems : The RAFT polymerization of derivatives of phenylboronic acid leads to the creation of pH and glucose-responsive polymers. These materials have potential applications in glucose sensing and controlled drug delivery systems, particularly for diabetic care (Maji et al., 2014).
Mass Spectrometry Analysis : Boronic acid-functionalized materials, like graphene oxide, are used to selectively enrich and aid in the efficient ionization of small-molecule compounds with vicinal diols for mass spectrometry analysis. This demonstrates the importance of phenylboronic acids in analytical chemistry (Zhang, Zheng, & Ni, 2015).
Antibacterial Applications : A study explored the use of a 4-(Ethoxycarbonyl) phenyl-1-amino-oxobutanoic acid-chitosan complex for creating silver nanocomposite films with promising antibacterial activity. This application is significant for biomedical applications, especially in the development of antimicrobial coatings and materials (Srivastava, Tiwari, & Dutta, 2011).
Safety And Hazards
properties
IUPAC Name |
(4-ethoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNFACCFYUFTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370241 | |
Record name | 4-Ethoxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycarbonylphenylboronic acid | |
CAS RN |
4334-88-7 | |
Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4334-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxycarbonylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA4EMV9J6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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